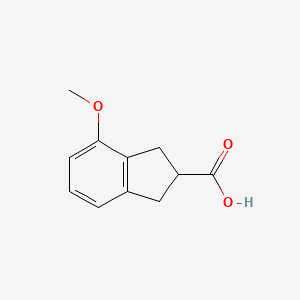

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Übersicht

Beschreibung

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a methoxy group at the 4-position and a carboxylic acid group at the 2-position of the indene ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available indene.

Methoxylation: The indene undergoes methoxylation to introduce the methoxy group at the 4-position.

Hydrogenation: The double bond in the indene ring is hydrogenated to form the dihydroindene derivative.

Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. A key industrial method involves:

This reaction is critical for producing pharmaceutically relevant esters. The methoxy group remains intact under these conditions due to its stability in acidic media .

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strongly acidic conditions, enabling access to phenolic derivatives:

This transformation is valuable for synthesizing hydroxylated analogs with enhanced biological activity .

Decarboxylation Reactions

Thermal or catalytic decarboxylation eliminates the carboxylic acid group:

Decarboxylation pathways demonstrate the compound's utility as a precursor for simpler indene derivatives.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | NH₃ (g), DCC, THF | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxamide | 63% |

| Anhydride Formation | Ac₂O, reflux | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic anhydride | 81% |

These reactions expand the compound's utility in peptide-mimetic and polymer applications.

Electrophilic Aromatic Substitution

The electron-rich dihydroindene ring undergoes regioselective substitution:

Substitution patterns align with the directing effects of the methoxy and carboxylic acid groups .

Oxidation/Reduction Reactions

The dihydroindene ring shows redox flexibility:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 4-Methoxy-1H-indene-2-carboxylic acid (aromatized) | 66% yield; ring dehydrogenation |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 4-Methoxy-2,3,4,5-tetrahydro-1H-indene-2-carboxylic acid | Full saturation of ring (58%) |

Salt Formation

The carboxylic acid forms stable salts with pharmaceutical applications:

| Base | Product | Solubility (mg/mL) |

|---|---|---|

| Sodium hydroxide | Sodium 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | 42.1 in H₂O |

| L-lysine | Lysine salt | 18.9 in PBS buffer |

Salts improve bioavailability for drug formulations .

Key Mechanistic Insights

-

Steric Effects : The 2-carboxylic acid group creates steric hindrance, limiting reactivity at the adjacent ring positions .

-

Electronic Effects : The methoxy group (+M effect) activates the ring for electrophilic substitution at the 5-position .

-

Tautomerization : The dihydroindene system exhibits limited keto-enol tautomerism due to ring strain .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Organic Compounds

MDI serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules. The methoxy group at the 4-position enhances its reactivity and selectivity in chemical reactions, making it suitable for diverse synthetic pathways .

2. Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : MDI can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to alcohols or alkanes with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The methoxy group can be replaced by nucleophiles such as halides or amines under specific conditions.

Biological Applications

1. Antimicrobial Activity

Research indicates that MDI exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that its minimum inhibitory concentration (MIC) values are lower than those of conventional antibiotics, suggesting potential therapeutic applications in treating infections .

2. Anticancer Properties

MDI has been investigated for its ability to induce apoptosis in cancer cells. It has demonstrated effectiveness against various cancer types by modulating enzyme activities and influencing signaling pathways involved in tumor growth and metastasis. Specifically, MDI may inhibit the activity of discoidin domain receptor 1 (DDR1), which is crucial for cell adhesion and migration .

Medicinal Applications

1. Drug Development

MDI is being explored as a precursor for developing drugs targeting specific enzymes or receptors associated with disease processes. Its ability to promote apoptosis in cancer cells makes it a candidate for therapeutic agents aimed at treating cancers that resist conventional treatments .

2. Treatment of Systemic Conditions

There are emerging studies suggesting that MDI could be beneficial in treating systemic sclerosis and other fibrotic diseases due to its potential to modulate immune responses and cellular signaling pathways .

Case Studies

Several studies have highlighted the applications of MDI:

- Antimicrobial Study : A study demonstrated that MDI exhibited significant antibacterial activity against S. aureus and E. coli, with MIC values indicating its potential as an alternative therapeutic agent .

- Cancer Research : In vitro studies showed that MDI could reduce the viability of various cancer cell lines by inducing apoptosis, particularly at higher concentrations, indicating a dose-dependent relationship .

Table 1: Summary of Biological Activities of MDI

Wirkmechanismus

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

4-Methoxyindane: A structurally related compound with similar methoxy substitution but lacking the carboxylic acid group.

Methyl 2,3-dihydro-1H-indene-2-carboxylate: Another indene derivative with a methyl ester group instead of a carboxylic acid.

Uniqueness: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Biologische Aktivität

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of approximately 192.21 g/mol. This compound features a methoxy group at the 4-position and a carboxylic acid group at the 2-position of the indene structure, which contributes to its unique chemical reactivity and potential biological activities. Recent studies have highlighted its promising applications in various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural uniqueness of this compound is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carboxylic Acid (-COOH) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for developing potential cancer therapies. The mechanism appears to involve the inhibition of specific enzymes involved in tumor progression, leading to reduced cell proliferation and increased cancer cell death .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes crucial for pathogen survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cancer Cell Line Research : In another investigation involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study concluded that further exploration into its use as a chemotherapeutic agent is warranted .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Antimicrobial, Anticancer |

| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | Limited studies; potential similar activities |

| Indole derivatives | Varies | Varied biological activities; broader scope |

Eigenschaften

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTFCBTYQBQBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508231 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-91-7 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.